
ATM-1001
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ATM-1001 is an inhibitor of the cancer-associated tropomyosin 3.1 (Tpm3.1), suppressing glucose-stimulated insulin secretion (GSIS) from the pancreatic islets.
Scientific Research Applications
Performance Studies on ATM Networks : A study by Sarkar, Nisar, and Babbage (2012) examines the performance of Asynchronous Transfer Mode (ATM) networks in a university setting using simulation software, focusing on the impacts of application segment length and traffic type data on network performance (Sarkar, Nisar, & Babbage, 2012).
Discovering Research Collaborations : Cagliero, Garza, Kavoosifar, and Baralis (2018) utilized the Author-Topic Model (ATM) to analyze publication data and discover research collaborations among authors on various topics (Cagliero, Garza, Kavoosifar, & Baralis, 2018).
ATM Activation by Oxidative Stress : Guo, Kozlov, Lavin, Person, and Paull (2010) studied the ATM (ataxia-telangiectasia mutated) protein kinase and found that it is activated directly by oxidative stress, revealing a novel mechanism of cellular response to DNA damage (Guo et al., 2010).
ATM in Adipose Tissue Macrophages : Lumeng, Delproposto, Westcott, and Saltiel (2008) investigated the phenotypic switching of adipose tissue macrophages (ATMs) from an alternatively activated phenotype to a classically activated phenotype with obesity (Lumeng, Delproposto, Westcott, & Saltiel, 2008).
Alliance of Translational Medicine : Zavestovskaya (2018) discusses the formation of Russia's first Alliance of Translational Medicine (ATM), aiming to integrate biomedical technologies and address global health issues (Zavestovskaya, 2018).
properties
CAS RN |
1860819-82-4 |
|---|---|
Molecular Formula |
C30H36N4O |
Molecular Weight |
468.65 |
IUPAC Name |
(9-(3-(Dimethylamino)propyl)-9H-carbazol-3-yl)(4-phenethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C30H36N4O/c1-31(2)16-8-17-34-28-12-7-6-11-26(28)27-23-25(13-14-29(27)34)30(35)33-21-19-32(20-22-33)18-15-24-9-4-3-5-10-24/h3-7,9-14,23H,8,15-22H2,1-2H3 |
InChI Key |
FNGKUNDTGSLAGH-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(C=C1)N(CCCN(C)C)C3=C2C=CC=C3)N4CCN(CCC5=CC=CC=C5)CC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ATM-1001; ATM1001; ATM 1001 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)
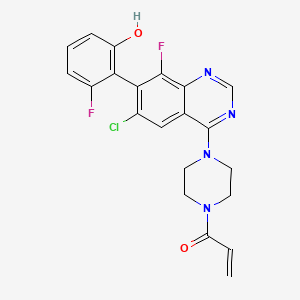
![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)
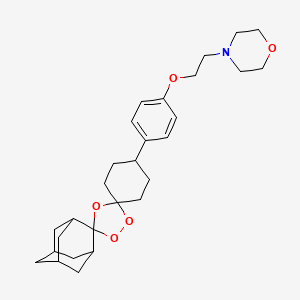
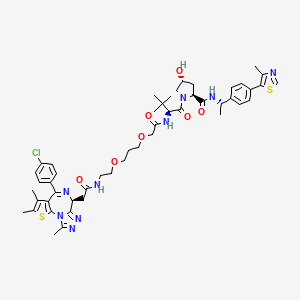
![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)
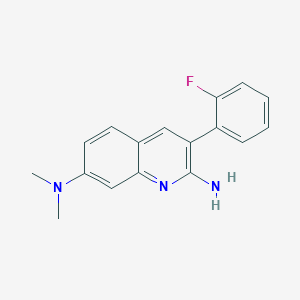
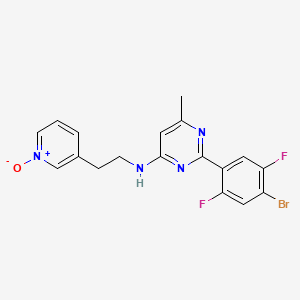

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)
![3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B605608.png)